6-Fluoropyrazin-2-carboxamid

Übersicht

Beschreibung

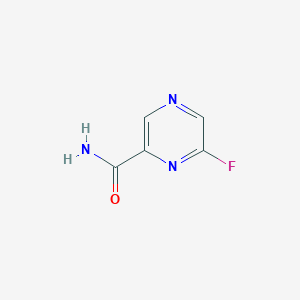

6-Fluoro-pyrazine-2-carboxylic acid amide is a useful research compound. Its molecular formula is C5H4FN3O and its molecular weight is 141.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Fluoro-pyrazine-2-carboxylic acid amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-pyrazine-2-carboxylic acid amide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

6-Fluoro-pyrazine-2-carboxylic acid amide has the molecular formula and a molecular weight of approximately 141.10 g/mol. The compound features a pyrazine ring with a fluorine atom at the 6-position and an amide functional group, which enhances its biological activity and stability. The planar structure and hydrogen bonding capabilities contribute to its reactivity and potential as an intermediate in organic synthesis .

Pharmacological Applications

Antiviral Properties

One of the most notable applications of 6-fluoro-pyrazine-2-carboxylic acid amide is its antiviral activity, particularly against RNA viruses. Preliminary studies indicate that it may inhibit viral replication by interfering with viral RNA synthesis or protein processing . This compound is structurally related to favipiravir, a known RNA polymerase inhibitor that has shown efficacy against various viral infections .

Antibacterial and Antifungal Activities

In addition to its antiviral properties, there is emerging evidence suggesting that 6-fluoro-pyrazine-2-carboxylic acid amide may exhibit antibacterial and antifungal activities. However, further research is needed to fully elucidate these effects and establish its therapeutic potential in these areas .

Synthetic Methodologies

The synthesis of 6-fluoro-pyrazine-2-carboxylic acid amide can be accomplished through several methods, including:

- Amidation : The initial step involves reacting pyrazine-2-carboxylic acid with appropriate amines under controlled conditions.

- Fluorination : The introduction of the fluorine atom at the 6-position can be achieved through electrophilic fluorination techniques.

- Reduction and Nitrification : These steps may also be involved depending on the specific synthetic route chosen .

The compound's synthesis is characterized by relatively high yields and mild reaction conditions, making it suitable for industrial production .

Case Studies

- Favipiravir Studies : Research has demonstrated that derivatives of 6-fluoro-pyrazine-2-carboxylic acid amide, such as favipiravir, exhibit potent inhibitory activity against RNA viruses in vitro and in vivo. These studies highlight its potential as a therapeutic agent during viral outbreaks .

- Antimicrobial Testing : Various derivatives have been tested against Mycobacterium tuberculosis, showing promising results with low IC50 values, indicating strong antibacterial activity while maintaining low cytotoxicity levels in human cells .

Wirkmechanismus

Target of Action

The primary target of 6-fluoropyrazine-2-carboxamide is the TGR5 receptor . TGR5, also known as GPBAR1, is a G-protein-coupled receptor that is widely expressed in many tissues including the gall bladder, liver, intestine, pancreas, and spleen . It is emerging as an important and promising target for the treatment of non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .

Mode of Action

6-fluoropyrazine-2-carboxamide acts as an RNA polymerase inhibitor . It has been shown to have potent inhibitory activity against RNA viruses in vitro and in vivo . The compound interacts with its target, the RNA polymerase, and inhibits its function, thereby preventing the replication of RNA viruses .

Biochemical Pathways

The activation of TGR5 by 6-fluoropyrazine-2-carboxamide has been reported to induce glucagon-like peptide-1 (GLP-1) secretion, leading to improved glucose metabolism and energy homeostasis . Activation of TGR5 can also increase cyclic adenosine monophosphate (cAMP) levels, which is recognized as an important intracellular signaling cascade .

Pharmacokinetics

The compound’s potent inhibitory activity against rna viruses suggests that it may have good bioavailability .

Result of Action

The result of the action of 6-fluoropyrazine-2-carboxamide is the inhibition of RNA polymerase, which leads to the prevention of RNA virus replication . This can have significant effects at the molecular and cellular levels, potentially leading to the control of viral infections .

Biochemische Analyse

Biochemical Properties

6-Fluoro-pyrazine-2-carboxylic acid amide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of certain enzymes involved in metabolic pathways . The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to changes in the metabolic flux and levels of metabolites within the cell.

Cellular Effects

The effects of 6-Fluoro-pyrazine-2-carboxylic acid amide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to alter the expression of genes involved in the stress response, leading to changes in cellular metabolism and function. Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules.

Molecular Mechanism

The molecular mechanism of action of 6-Fluoro-pyrazine-2-carboxylic acid amide involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to the active site of an enzyme, inhibiting its activity and thereby altering the metabolic pathway it is involved in. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Dosage Effects in Animal Models

The effects of 6-Fluoro-pyrazine-2-carboxylic acid amide vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a biological response. High doses of the compound can lead to toxicity, affecting various organs and systems within the animal.

Metabolic Pathways

6-Fluoro-pyrazine-2-carboxylic acid amide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways . For example, it can inhibit the activity of enzymes involved in the synthesis of nucleotides, leading to changes in the levels of these important metabolites. Additionally, it can affect the metabolic flux, altering the flow of metabolites through the pathway.

Transport and Distribution

The transport and distribution of 6-Fluoro-pyrazine-2-carboxylic acid amide within cells and tissues are mediated by various transporters and binding proteins . These interactions can influence the localization and accumulation of the compound within specific cellular compartments. For instance, the compound may be transported into the cell via specific transporters and then bind to intracellular proteins, affecting its distribution and activity.

Subcellular Localization

The subcellular localization of 6-Fluoro-pyrazine-2-carboxylic acid amide is crucial for its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological activity. For example, localization to the nucleus may allow the compound to interact with transcription factors and influence gene expression.

Biologische Aktivität

6-Fluoro-pyrazine-2-carboxylic acid amide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and various studies that highlight its efficacy against different biological targets.

Chemical Structure and Properties

The molecular formula for 6-Fluoro-pyrazine-2-carboxylic acid amide is with a CAS number of 356783-47-6. The compound features a pyrazine ring substituted with a fluorine atom and an amide functional group, which are critical for its biological activity.

Research indicates that 6-Fluoro-pyrazine-2-carboxylic acid amide interacts with various biological targets, including enzymes and receptors. It has been shown to exhibit inhibitory effects on viral replication pathways, particularly against influenza viruses and potentially SARS-CoV-2 .

Enzyme Inhibition

Similar compounds have demonstrated the ability to inhibit enzymes such as monoamine oxidase B (MAO-B) and collagen prolyl-4-hydroxylase. These interactions suggest that 6-Fluoro-pyrazine-2-carboxylic acid amide may modulate metabolic pathways relevant to neurodegenerative diseases and fibrosis .

Antiviral Properties

6-Fluoro-pyrazine-2-carboxylic acid amide has been specifically noted for its antiviral properties. Studies indicate that it can inhibit the replication of influenza viruses, showcasing its potential as a therapeutic agent in treating viral infections .

Antimycobacterial Activity

Recent investigations into derivatives of pyrazine compounds, including 6-Fluoro-pyrazine-2-carboxylic acid amide, have revealed promising antimycobacterial activity against Mycobacterium tuberculosis. Compounds derived from this structure exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity against this pathogen .

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of 6-Fluoro-pyrazine-2-carboxylic acid amide is still under investigation, but initial studies suggest it has favorable absorption characteristics. The compound's stability is enhanced when stored at controlled temperatures (2-8°C), which is crucial for maintaining its biological activity during research applications.

Eigenschaften

IUPAC Name |

6-fluoropyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN3O/c6-4-2-8-1-3(9-4)5(7)10/h1-2H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWULEHIEUIJINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.